(E)-1-(4-Bromophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine
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Overview
Description
(E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine is an organic compound that features a bromophenyl group and a biphenyl structure with an octyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with formaldehyde and a suitable amine to form the bromophenyl intermediate.
Coupling with Biphenyl Derivative: The bromophenyl intermediate is then coupled with a biphenyl derivative that has an octyloxy substituent. This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Methanimine: The final step involves the formation of the methanimine group through a condensation reaction with an appropriate aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine
In medicine, (E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals and organic semiconductors. Its unique properties make it suitable for applications in electronic devices and display technologies.
Mechanism of Action
The mechanism of action of (E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine involves its interaction with specific molecular targets. The bromophenyl group and the biphenyl structure allow for strong binding interactions with proteins and other macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The octyloxy substituent enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine: Similar structure but with a chlorine atom instead of bromine.
(E)-1-(4-Fluorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine: Similar structure but with a fluorine atom instead of bromine.
(E)-1-(4-Methylphenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine imparts unique electronic and steric properties, making it distinct from its analogs. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards specific targets. Additionally, the bromine atom can be easily substituted, allowing for further functionalization and diversification of the compound.
Properties
CAS No. |
62724-64-5 |
---|---|
Molecular Formula |
C27H30BrNO |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[4-(4-octoxyphenyl)phenyl]methanimine |
InChI |
InChI=1S/C27H30BrNO/c1-2-3-4-5-6-7-20-30-27-18-12-24(13-19-27)23-10-16-26(17-11-23)29-21-22-8-14-25(28)15-9-22/h8-19,21H,2-7,20H2,1H3 |
InChI Key |
UAMZFHDYYVPTOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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